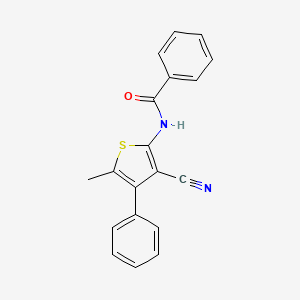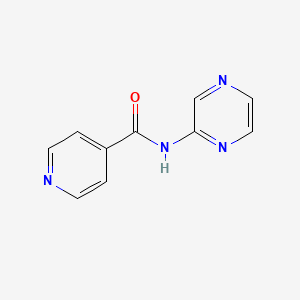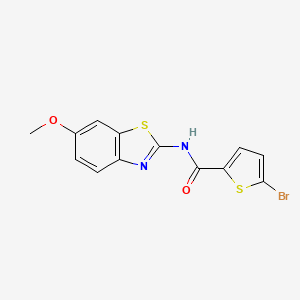
(3,5-DIMETHYL-4-ISOXAZOLYL)(4-PHENETHYLPIPERAZINO)METHANONE
Descripción general
Descripción
The compound (3,5-DIMETHYL-4-ISOXAZOLYL)(4-PHENETHYLPIPERAZINO)METHANONE is a heterocyclic compound with a molecular formula of C16H19N3O2 and a molecular weight of 285.347 g/mol. It is known for its biological activity and has been studied for various applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction of 2-amino-2-phenyl-1-propanol with 2-acetyl-1,3-cyclohexanedione: This reaction is carried out in the presence of sodium ethoxide.
Condensation of 3,5-dimethylisoxazole-4-carboxylic acid with 4-phenylpiperazine: This method uses coupling reagents to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods are not detailed, the compound can be synthesized using the above-mentioned synthetic routes on a larger scale, with appropriate scaling of reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: The compound is used as a building block in the synthesis of various pharmacologically active compounds.
Biology:
Biological Activity: It has been studied for its analgesic, anti-inflammatory, antioxidant, and anti-cancer effects.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of pain management and cancer treatment.
Industry:
Research Tool: It is used in scientific research to understand biological pathways and develop new therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of (3,5-DIMETHYL-4-ISOXAZOLYL)(4-PHENETHYLPIPERAZINO)METHANONE is not fully understood. it is believed to interact with specific molecular targets and pathways involved in inflammation, oxidative stress, and cancer cell proliferation. Further research is needed to elucidate the precise molecular mechanisms.
Comparación Con Compuestos Similares
- (3,5-Dimethyl-4-isoxazolyl)(phenyl)methanol
- (3,5-Dimethyl-4-isoxazolyl)(2-fluorophenyl)methanol
- (3,5-Dimethyl-4-isoxazolyl)(4-fluorophenyl)piperazin-1-ylmethanone
Uniqueness:
- The presence of both the isoxazole and piperazine rings in (3,5-DIMETHYL-4-ISOXAZOLYL)(4-PHENETHYLPIPERAZINO)METHANONE provides a unique structural framework that contributes to its diverse biological activities.
- Compared to similar compounds, it has shown significant potential in various pharmacological applications, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-17(15(2)23-19-14)18(22)21-12-10-20(11-13-21)9-8-16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBUNUYQAOENHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B3491086.png)


![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B3491096.png)


![N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3491131.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B3491138.png)
![methyl 5-methyl-2-({[4-(2-phenylethyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B3491139.png)

![dimethyl 4,4'-[(1,3-dioxo-1,3-propanediyl)diimino]dibenzoate](/img/structure/B3491157.png)

![6-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3491167.png)
